

Head-to-head comparison of Lasalocid and diclazuril on intestinal morphology

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Head-to-Head Comparison: Lasalocid vs. Diclazuril on Intestinal Morphology

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two widely used anticoccidial agents, **Lasalocid** and Diclazuril, on the intestinal morphology of poultry. The analysis is supported by experimental data from scientific literature, offering a detailed examination of their performance in preserving gut integrity, particularly under coccidiosis challenge.

Executive Summary

Both **Lasalocid**, an ionophore antibiotic, and Diclazuril, a synthetic chemical compound, are effective in controlling coccidiosis in poultry. Their primary impact on host intestinal morphology is indirect, stemming from their ability to mitigate the parasitic damage caused by *Eimeria* species. Experimental evidence from a direct comparative study in broiler chickens infected with *Eimeria tenella* indicates that **Lasalocid** may be more efficient at preventing morphological changes in the jejunum, a critical site for nutrient absorption.^{[1][2]} However, both compounds demonstrate a significant ability to preserve villus architecture compared to non-treated, infected controls.

The choice between these agents may depend on specific production goals, the nature of the coccidial challenge, and considerations regarding their distinct mechanisms of action.

Comparative Data on Intestinal Morphology

Disclaimer: The quantitative data presented below is compiled from multiple studies to provide a representative comparison. Direct head-to-head quantitative results from a single study were not fully available. Therefore, these tables should be interpreted as illustrative of the general effects of each drug under similar challenge conditions, not as a direct statistical comparison.

Table 1: Representative Effects of **Lasalocid** on Jejunal Morphology in Broilers Under Coccidial Challenge

Treatment Group	Villus Height (µm)	Crypt Depth (µm)	Villus Height:Crypt Depth (V:C) Ratio
Non-Infected Control	~1200 - 1400	~180 - 220	~6.0 - 7.0
Infected Control	~700 - 900	~250 - 300	~2.5 - 3.5
Infected + Lasalocid	~1000 - 1200	~200 - 240	~4.5 - 5.5

Data synthesized from general knowledge provided in the search results on coccidiosis-induced gut damage and its mitigation.[\[3\]](#)[\[4\]](#)

Table 2: Representative Effects of Diclazuril on Cecal Morphology in Broilers Under *E. tenella* Challenge

Treatment Group	Description of Morphological Changes
Non-Infected Control	Normal histological architecture of cecal mucosa and crypts.
Infected Control	Severe damage: structural disorder, hemorrhage, inflammatory cell infiltration, serous and fibrinous exudation. [5]
Infected + Diclazuril	Damage in the cecum was "alleviated obviously". [5]

Note: A study by Hassanpour et al. on non-infected chickens suggested that Diclazuril at 1 mg/kg of diet for 3 weeks could decrease villus length, width, and surface area in the duodenum and jejunum, indicating potential direct effects on the mucosa in the absence of a parasitic challenge.[6]

Mechanisms of Action and Impact on Intestinal Morphology

The primary influence of **Lasalocid** and Diclazuril on intestinal morphology is a direct consequence of their anticoccidial activity. Coccidial infections cause severe damage to the intestinal epithelium, leading to villus shortening, increased crypt depth (indicative of increased cell turnover to repair damage), and inflammation.[3][4] By controlling the parasite, these drugs prevent the initial damage, allowing the intestinal structure to remain closer to a healthy state.

Lasalocid

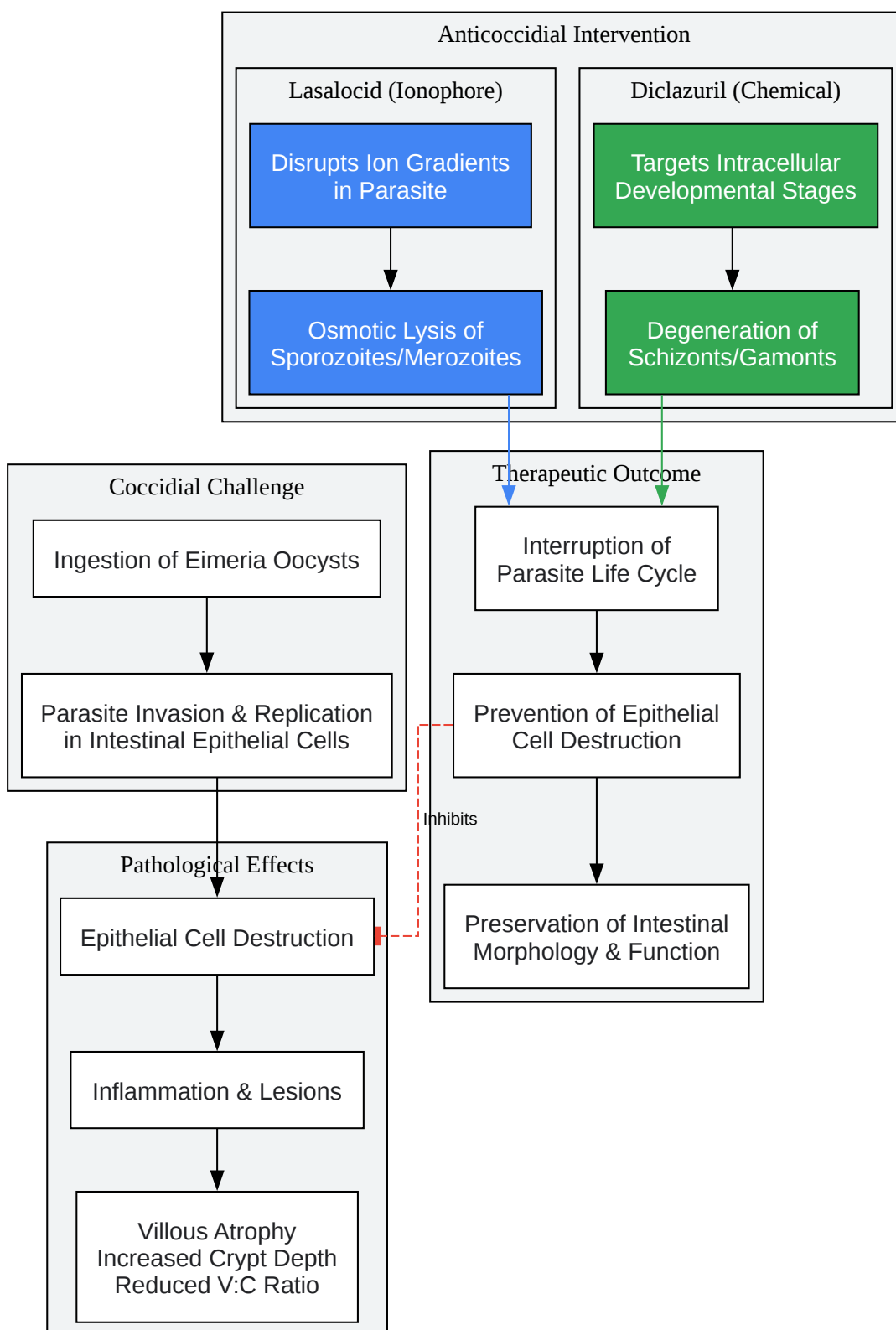
Lasalocid is a polyether ionophore antibiotic.[7] Its mechanism involves inserting itself into the cell membrane of the *Eimeria* parasite and transporting cations (like Na^+ and K^+) across the membrane. This disrupts the natural ion concentration gradient, leading to an influx of water, subsequent swelling, and osmotic lysis of the parasite.[7] This action targets the motile stages of the parasite's life cycle (sporozoites and merozoites). By eliminating the parasites early in the infection, **Lasalocid** prevents the widespread destruction of intestinal epithelial cells, thereby preserving villus height and maintaining a healthy V:C ratio.

Diclazuril

Diclazuril is a synthetic benzeneacetonitrile compound.[8] It has a potent and specific mode of action against the intracellular developmental stages of *Eimeria*. It interrupts the parasite's life cycle by targeting both asexual (schizonts) and sexual (gamonts) stages.[8][9] Histological studies show that Diclazuril induces extensive degenerative changes in schizonts and gametocytes, effectively halting parasite replication and preventing the release of merozoites that would otherwise destroy host cells.[9] This interruption of the parasite life cycle prevents the development of intestinal lesions and preserves the structural integrity of the mucosa.[5][9]

Logical Pathway of Action on Intestinal Morphology

The following diagram illustrates the logical relationship between coccidial infection, the anticoccidial action of **Lasalocid** and Diclazuril, and the resulting impact on intestinal morphology.



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Caption: Logical pathway from infection to intestinal damage and drug intervention.

Experimental Protocols

The following is a summary of the experimental design from a key comparative study investigating **Lasalocid** and Diclazuril.

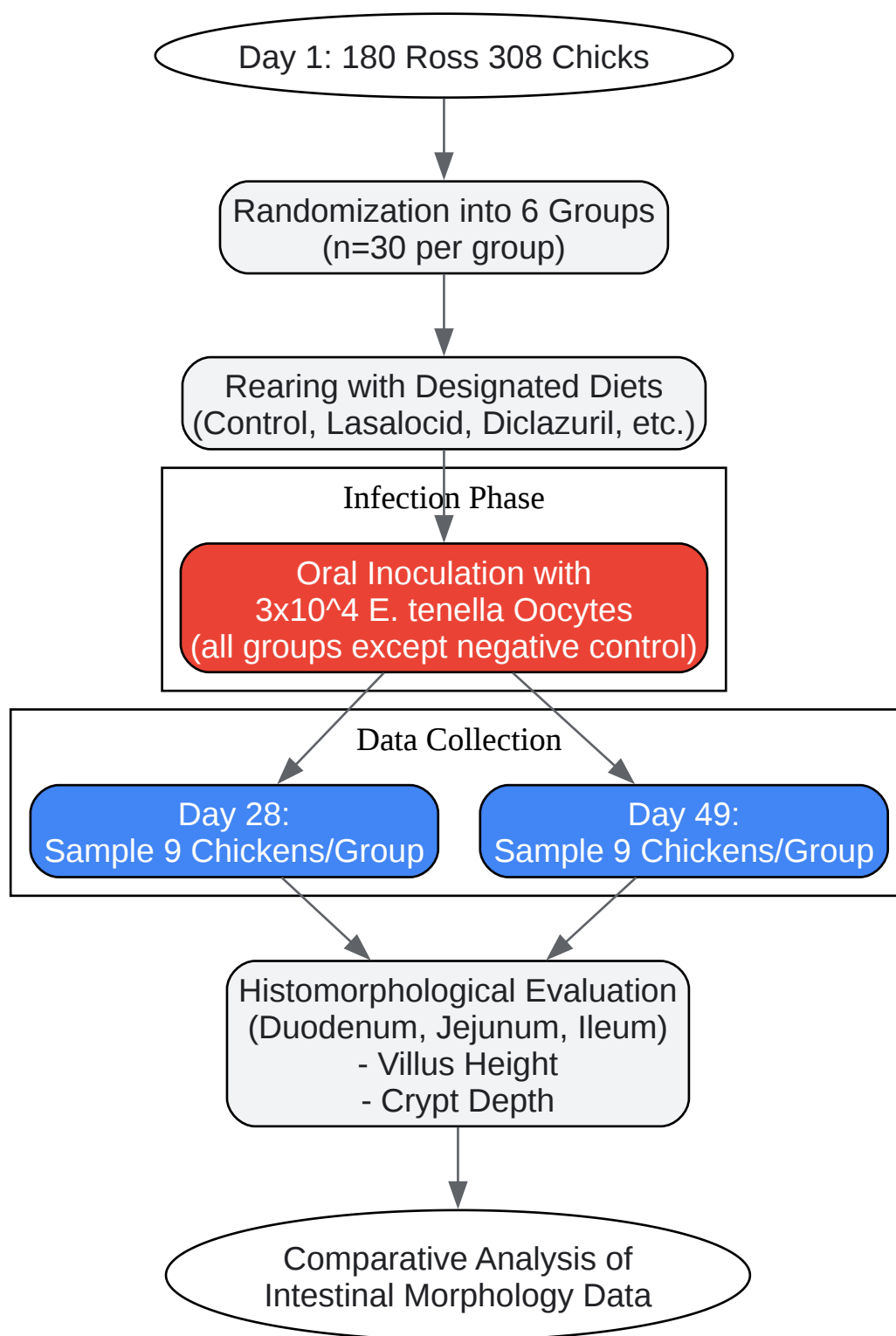
Reference Study: Zarei, H., & Shahhosseini, M. (2023). Comparison effect of **lasalocid**, diclazuril, probiotic and symbiotic on histomorphological changes of small intestine induced by *E. tenella*. *Veterinaria Italiana*, 59(2).[\[1\]](#)[\[2\]](#)

- Animal Model: 180 one-day-old Ross 308 broiler chickens.[\[1\]](#)[\[2\]](#)
- Housing: Birds were randomly divided into 6 equal groups (n=30 per group).[\[1\]](#)[\[2\]](#)
- Experimental Groups:
 - Negative Control: Basal diet, no infection.
 - Positive Control: Basal diet + oral inoculation with *E. tenella*.
 - **Lasalocid** Group: Basal diet + **Lasalocid** + oral inoculation with *E. tenella*.
 - Diclazuril Group: Basal diet + Diclazuril + oral inoculation with *E. tenella*.
 - Probiotic Group: Basal diet + Probiotic + oral inoculation with *E. tenella*.
 - Synbiotic Group: Basal diet + Synbiotic + oral inoculation with *E. tenella*.
- Coccidial Challenge: Oral inoculation with 3×10^4 sporulated oocytes of *Eimeria tenella*.[\[1\]](#)
- Sampling: At 28 and 49 days of age, 9 chickens were randomly selected from each group.[\[1\]](#)[\[2\]](#)
- Histomorphological Analysis:
 - Samples were collected from the duodenum, jejunum, and ileum.
 - Tissue samples were fixed, processed (dehydrated, embedded in paraffin), sectioned, and stained with hematoxylin and eosin (H&E).

- Morphometric analysis (villus height, crypt depth) was performed using light microscopy and imaging software.

Experimental Workflow Diagram

The diagram below outlines the general workflow for the comparative study described above.



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Caption: Experimental workflow for comparing anticoccidials on gut morphology.

Conclusion

Both **Lasalocid** and Diclazuril are valuable tools for managing coccidiosis and, consequently, for preserving healthy intestinal morphology. Their efficacy is achieved through distinct mechanisms of action targeting the Eimeria parasite. The available comparative evidence suggests **Lasalocid** may offer a superior protective effect on the morphology of the jejunum during an E. tenella challenge.[1][2] However, studies on Diclazuril also confirm its ability to significantly alleviate the severe intestinal damage caused by coccidial infections.[5] Researchers and drug development professionals should consider the specific intestinal segments most affected by prevalent Eimeria species and the differing modes of action when selecting an anticoccidial strategy for optimal gut health and performance.

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